1-[2-[3,5-Bis(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide
Overview
Description
1-[2-[3,5-Bis(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioactivity .
Preparation Methods
The synthesis of 1-[2-[3,5-Bis(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with ethyl 4-piperidinecarboxylate under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Chemical Reactions Analysis
1-[2-[3,5-Bis(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s stability and bioactivity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-[2-[3,5-Bis(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form stable interactions with proteins and enzymes, often through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar compounds include:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic reactions.
3,5-Bis(trifluoromethyl)phenylacetonitrile: Used in chemical synthesis and known for its stability.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Utilized in the synthesis of various organic compounds.
1-[2-[3,5-Bis(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide stands out due to its unique combination of stability, bioactivity, and versatility in various applications.
Properties
IUPAC Name |
1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F6N3O2/c17-15(18,19)10-5-11(16(20,21)22)7-12(6-10)24-13(26)8-25-3-1-9(2-4-25)14(23)27/h5-7,9H,1-4,8H2,(H2,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZCOROSJHBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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